

Bupranolol Hydrochloride: A Comprehensive Technical Guide on its Chemical Properties and Structure

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Compound of Interest

Compound Name: *Bupranolol hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupranolol hydrochloride is a non-selective β -adrenergic receptor antagonist.^[1] It is classified as a beta-blocker, a class of drugs that function by blocking the effects of catecholamines like adrenaline and noradrenaline at β -adrenergic receptors.^[1] This technical guide provides an in-depth overview of the chemical properties and structural features of **bupranolol hydrochloride**, intended for professionals in research and drug development.

Chemical Structure

Bupranolol hydrochloride is an aromatic ether and a secondary amine.^{[2][3]} The molecule consists of a 2-chloro-5-methylphenoxy group linked via an ether bond to a propan-2-ol backbone, which in turn is substituted with a tert-butylamino group. The hydrochloride salt form enhances its stability and solubility.

- IUPAC Name: 1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol;hydrochloride^[3]
- SMILES: CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O.Cl^[3]
- InChI: InChI=1S/C14H22ClNO2.ClH/c1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4;/h5-7,11,16-17H,8-9H2,1-4H3;1H^[3]

Caption: 2D Chemical Structure of **Bupranolol Hydrochloride**.

Chemical and Physical Properties

The physicochemical properties of **bupranolol hydrochloride** are summarized in the table below. These properties are critical for its formulation, delivery, and pharmacokinetic profile.

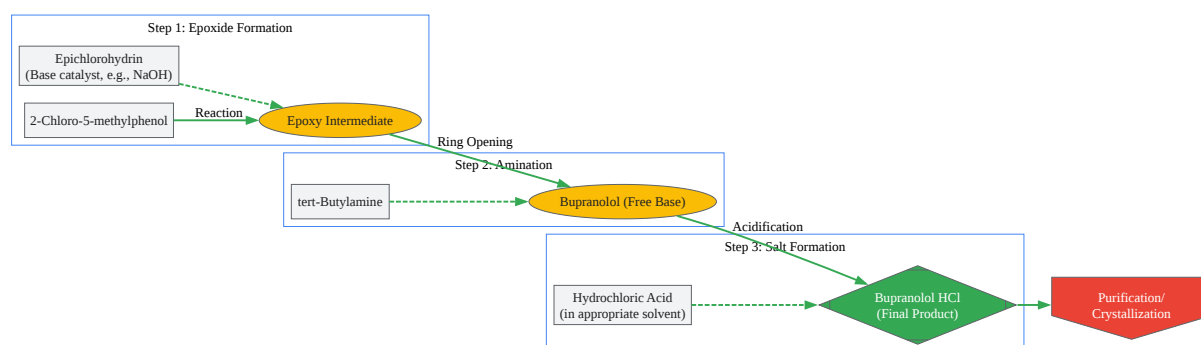
Property	Value	Source
Appearance	White, crystalline powder	[2]
Molecular Formula	C ₁₄ H ₂₃ Cl ₂ NO ₂	[3]
Molecular Weight	308.2 g/mol	[3]
Melting Point	Not explicitly available.	[4]
pKa	Not explicitly available. Estimated to be ~9.5 based on similar beta-blockers like propranolol (9.53) and pindolol (9.54).	[5][6]
Solubility	Slightly soluble in water and ethanol. Sparingly soluble in methanol. Practically insoluble in diethyl ether.	[2]
pH (1 in 1000 solution)	5.2 - 6.2	[2]

Experimental Protocols

Standardized protocols are essential for the accurate and reproducible determination of chemical properties. While specific experimental reports for **bupranolol hydrochloride** are not widely published, the following sections describe generalized, widely accepted methodologies.

Synthesis of Aryloxypropanolamine Beta-Blockers (Generalized Workflow)

The synthesis of bupranolol, an aryloxypropanolamine derivative, generally follows a common pathway for this class of beta-blockers. The workflow involves the reaction of a substituted phenol with an epoxide, followed by the introduction of the amine side chain.



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Caption: Generalized workflow for the synthesis of Bupranolol HCl.

Melting Point Determination (USP <741> Method)

The melting range of a substance is determined as the temperature range over which the solid melts to a clear liquid. The United States Pharmacopeia (USP) General Chapter <741> provides standardized methods.

- **Apparatus:** A calibrated melting point apparatus (either manual or automated) is used. The apparatus typically consists of a heated block or oil bath, a temperature sensor, and a means

to observe the sample.

- Sample Preparation: A small amount of the dry, finely powdered **bupranolol hydrochloride** is packed into a capillary tube to a uniform height.
- Procedure (Class I):
 - The capillary tube is placed in the apparatus.
 - The temperature is raised at a controlled rate.
 - The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely melted are recorded. This range is the melting range.
- Calibration: The accuracy of the apparatus is periodically checked using USP Melting Point Reference Standards.

Water Solubility Determination (OECD 105 Flask Method)

The Organisation for Economic Co-operation and Development (OECD) Guideline 105 describes the flask method for determining water solubility for substances with solubility above 10^{-2} g/L.

- Principle: A supersaturated solution of **bupranolol hydrochloride** in water is prepared and allowed to equilibrate. The concentration of the dissolved substance in the saturated solution is then determined.
- Procedure:
 - An excess amount of **bupranolol hydrochloride** is added to a known volume of water in a flask.
 - The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
 - The solution is then centrifuged or filtered to remove undissolved solid.

- The concentration of **bupranolol hydrochloride** in the clear aqueous phase is measured using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and reliable method for determining the dissociation constant (pKa) of ionizable drugs.

- Principle: The pH of a solution of the drug is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the resulting pH titration curve.
- Procedure:
 - A precise amount of **bupranolol hydrochloride** is dissolved in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds).
 - A calibrated pH electrode is immersed in the solution.
 - A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, known volumes.
 - The pH is recorded after each addition, allowing the solution to stabilize.
 - The titration continues past the equivalence point.
 - The pKa is calculated from the pH at the half-equivalence point on the titration curve, where the concentrations of the protonated and deprotonated forms of the secondary amine are equal.

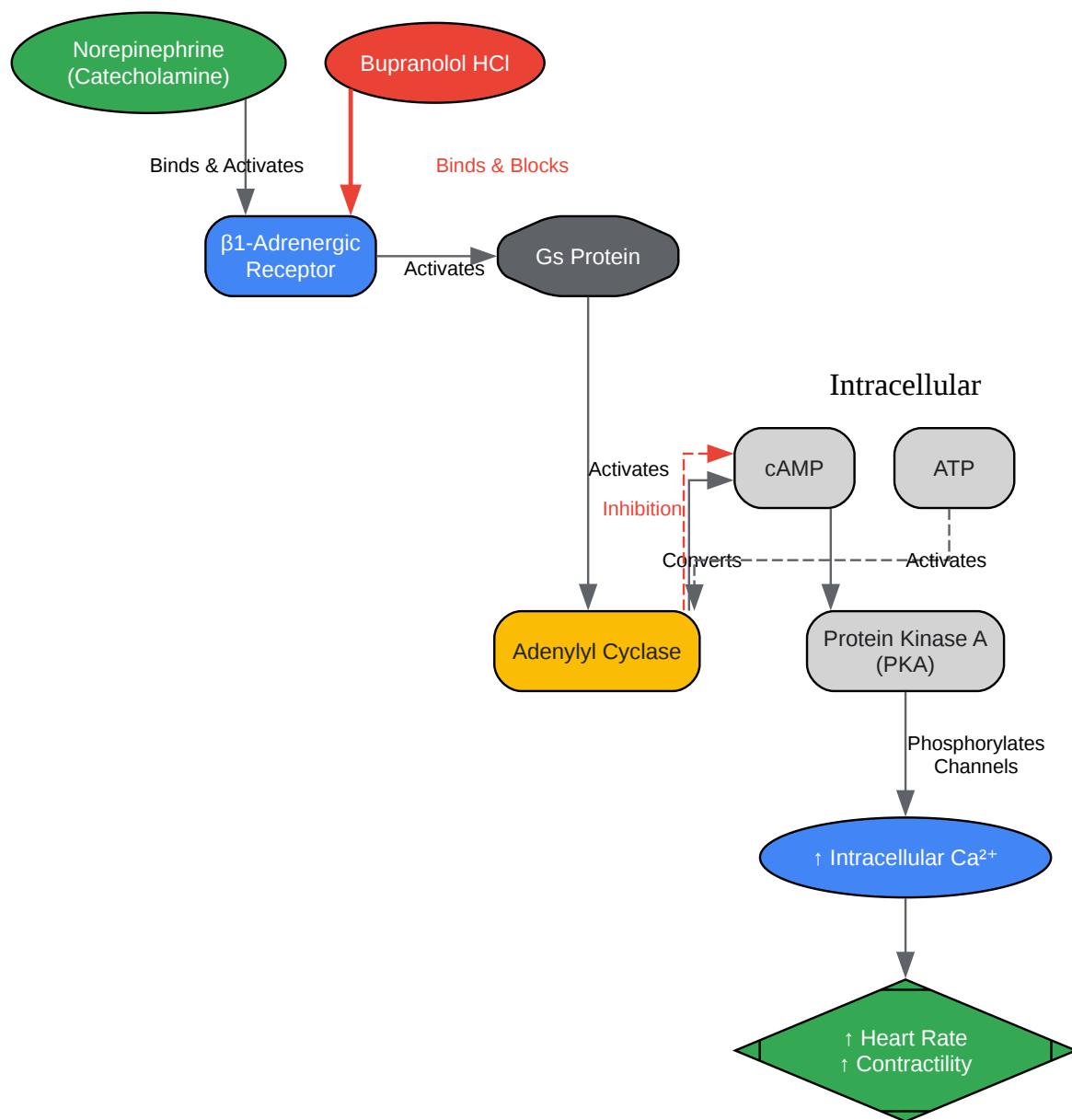
Mechanism of Action & Signaling Pathway

Bupranolol is a non-selective antagonist, meaning it blocks both β_1 and β_2 adrenergic receptors. Its therapeutic effects in cardiovascular conditions stem from its blockade of β_1 receptors in the heart.

- Normal Pathway: Under normal physiological conditions, catecholamines (like norepinephrine) bind to β_1 -adrenergic receptors on cardiac muscle cells. This activates a G-

protein (Gs), which in turn activates the enzyme adenylyl cyclase. Adenylyl cyclase converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to an increase in intracellular calcium concentration. This results in increased heart rate (chronotropy) and contractility (inotropy).

- Inhibition by Bupranolol: **Bupranolol hydrochloride** competitively binds to the β 1-adrenergic receptors, preventing catecholamines from binding. This blocks the entire downstream signaling cascade. The activation of adenylyl cyclase is inhibited, leading to reduced levels of cAMP and PKA activity. Consequently, intracellular calcium levels do not rise, resulting in a decrease in heart rate, contractility, and overall cardiac output.



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Caption: β -Adrenergic signaling pathway and inhibition by Bupranolol HCl.

Conclusion

Bupranolol hydrochloride is a well-characterized non-selective beta-blocker with defined chemical and structural properties. Its mechanism of action, centered on the blockade of the β -adrenergic signaling pathway, is fundamental to its therapeutic use. This guide provides core technical information essential for researchers and professionals involved in the development and study of cardiovascular pharmaceuticals.

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References

- 1. Bupranolol - Wikipedia [en.wikipedia.org]
- 2. Bupranolol | C₁₄H₂₂ClNO₂ | CID 2475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Propanol, 1-(2-chloro-5-methylphenoxy)-3-((1,1-dimethylethyl)amino)-, hydrochloride (1:1) | C₁₄H₂₃Cl₂NO₂ | CID 27072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Product - Dove Research & Analytics Laboratory [doverresearchlab.com]
- 5. Pindolol | C₁₄H₂₀N₂O₂ | CID 4828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propranolol | C₁₆H₂₁NO₂ | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
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